4-(BENZOYLOXY)-2-BROMOPHENYL BENZOATE
Overview
Description
4-(BENZOYLOXY)-2-BROMOPHENYL BENZOATE is an organic compound characterized by the presence of benzoyloxy and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(BENZOYLOXY)-2-BROMOPHENYL BENZOATE typically involves the esterification of 4-hydroxy-2-bromophenyl benzoate with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(BENZOYLOXY)-2-BROMOPHENYL BENZOATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Substitution Reactions: Depending on the nucleophile used, products can include various substituted phenyl benzoates.
Hydrolysis: The major products are 4-hydroxy-2-bromophenyl benzoate and benzoic acid.
Scientific Research Applications
4-(BENZOYLOXY)-2-BROMOPHENYL BENZOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(BENZOYLOXY)-2-BROMOPHENYL BENZOATE involves its interaction with specific molecular targets. The benzoyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the bromophenyl group can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Benzyl Benzoate: Used as a topical treatment for scabies and lice.
Benzoyl Chloride: A reagent used in the synthesis of benzoyl derivatives.
4-(Diphenylamino)benzoate: Used in the synthesis of photoreactive polymers.
Uniqueness: Its ability to undergo various substitution reactions and its potential use in diverse fields make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(4-benzoyloxy-3-bromophenyl) benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrO4/c21-17-13-16(24-19(22)14-7-3-1-4-8-14)11-12-18(17)25-20(23)15-9-5-2-6-10-15/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIPWKPOKFIRIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360353 | |
Record name | BAS 00498146 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5541-49-1 | |
Record name | BAS 00498146 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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